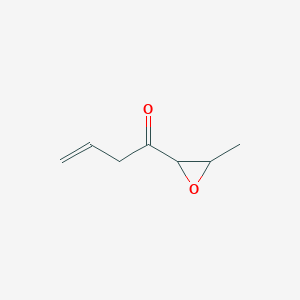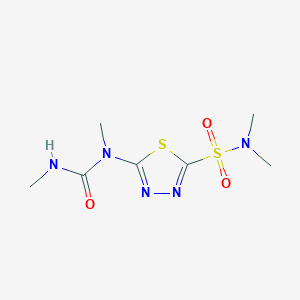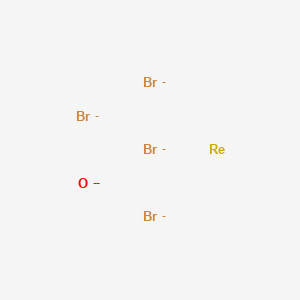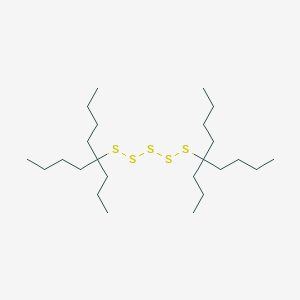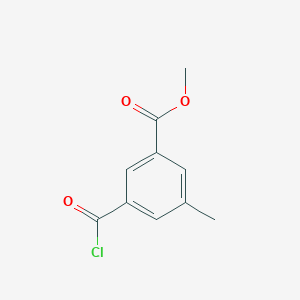
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is a steroidal compound that belongs to the class of androgens and derivatives. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate typically involves the reduction of dehydroepiandrosterone (DHEA) followed by glucuronidation. The reduction step can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The glucuronidation step involves the use of glucuronic acid derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for the reduction and glucuronidation steps. These methods are often preferred for their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted steroid derivatives.
Wissenschaftliche Forschungsanwendungen
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and neurological disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate involves its interaction with specific molecular targets such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of glucose metabolism and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5beta-Androstan-3beta-ol-17-one (3beta-Etiocholanolone): A major metabolic product of DHEA with antihyperglycemic effects.
5alpha-Androstan-17beta-ol-3-one (Androstanolone): An anabolic steroid that mediates the biological actions of testosterone.
Uniqueness
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient interaction with molecular targets and improved therapeutic potential.
Eigenschaften
Molekularformel |
C25H36O9 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13+,14+,17-,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
InChI-Schlüssel |
QTXWOOLAHRQMGZ-SGEMAHFXSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)




![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)

